molecular formula C27H27N3O2 B2572340 4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-90-6

4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No. B2572340
CAS RN: 637754-90-6
M. Wt: 425.532
InChI Key: OTBQGSXPKGKIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "MPBP" and is known for its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of MPBP is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. MPBP has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning and memory.
Biochemical and Physiological Effects:
MPBP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant properties. MPBP has also been found to modulate the activity of glutamate receptors, which may be responsible for its anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPBP in lab experiments is its unique chemical structure and potential therapeutic applications. MPBP has been found to exhibit a range of pharmacological effects, making it a versatile compound for studying various neurological disorders. However, one of the limitations of using MPBP is its limited availability and high cost. This may make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for research involving MPBP. One area of interest is its potential use in treating cognitive impairments associated with Alzheimer's disease. MPBP has been shown to improve memory and learning in animal models of Alzheimer's disease, making it a promising compound for further study. Another area of interest is its potential use in treating schizophrenia. MPBP has been found to exhibit antipsychotic properties, and further research may reveal its efficacy in treating this disorder. Additionally, more research is needed to fully understand the mechanism of action of MPBP and its potential use in treating other neurological disorders.

Synthesis Methods

The synthesis of MPBP involves a series of chemical reactions starting with the reaction of 2-methylphenol with propylene oxide to form 2-methylphenyl-3-propoxy-1-propanol. This intermediate is then reacted with 1,2-dibromoethane to form 1-(2-methylphenoxy)-3-(propoxy)propan-2-ol. The final step involves the reaction of 1-(2-methylphenoxy)-3-(propoxy)propan-2-ol with 1-phenylpyrrolidin-2-one and potassium carbonate to form MPBP.

Scientific Research Applications

MPBP has been studied extensively for its potential therapeutic applications in various fields. It has been found to exhibit antipsychotic, anticonvulsant, and anxiolytic properties. MPBP has also been studied for its potential use as an antidepressant and for treating cognitive impairments associated with Alzheimer's disease.

properties

IUPAC Name

4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-20-10-5-8-15-25(20)32-17-9-16-29-24-14-7-6-13-23(24)28-27(29)21-18-26(31)30(19-21)22-11-3-2-4-12-22/h2-8,10-15,21H,9,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBQGSXPKGKIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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